

# Olesoxime vs. Creatine: A Comparative Guide to Enhancing Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a key pathological feature in a wide array of debilitating conditions, including neurodegenerative diseases, myopathies, and metabolic disorders. Consequently, therapeutic strategies aimed at preserving or enhancing mitochondrial function are of significant interest. This guide provides a detailed, objective comparison of two such agents: **olesoxime**, a cholesterol-like neuroprotective compound, and creatine, a naturally occurring amino acid derivative. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.

#### **Mechanisms of Action**

**Olesoxime** and creatine enhance mitochondrial function through distinct yet occasionally intersecting pathways.

### Olesoxime: A Mitochondrial Membrane-Targeted Agent

**Olesoxime** is a cholesterol-like compound that exerts its effects by directly interacting with the outer mitochondrial membrane.[1][2] Its primary targets are the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO), both of which are implicated in the regulation of the mitochondrial permeability transition pore (mPTP).[1][3] By modulating these proteins, **olesoxime** is thought to inhibit the opening of the mPTP, a critical event in many forms of cell death.[1][2] Preventing mPTP opening helps to maintain the integrity of the mitochondrial membrane, preventing the release of pro-apoptotic factors such as cytochrome c.



[1] Additionally, **olesoxime** has been shown to reduce the production of reactive oxygen species (ROS) and may play a role in maintaining mitochondrial membrane potential and calcium homeostasis.[1][4]

A key aspect of **olesoxime**'s mechanism is its ability to rescue mitochondrial creatine sensitivity. In a preclinical model of Duchenne muscular dystrophy, **olesoxime** treatment restored the ability of mitochondria to respond to creatine, suggesting a potential link between its therapeutic effects and cellular bioenergetics.[5][6]



Click to download full resolution via product page

**Figure 1:** Mechanism of action of **olesoxime** on the mitochondrion.

#### **Creatine: The Bioenergetic Buffer and Shuttle**

Creatine's role in mitochondrial function is intrinsically linked to cellular energy homeostasis, primarily through the phosphocreatine (PCr) shuttle system.[7][8] Within the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) utilizes ATP generated by



oxidative phosphorylation to convert creatine into phosphocreatine.[9][10] PCr, being a smaller and more mobile molecule than ATP, readily diffuses into the cytosol, where cytosolic creatine kinase catalyzes the reverse reaction, regenerating ATP at sites of high energy demand.[8] This elegant system acts as a temporal and spatial energy buffer, ensuring a constant supply of ATP for cellular processes.[10]

Beyond its role in the PCr shuttle, creatine supplementation has been shown to increase cellular PCr stores, which can enhance mitochondrial respiration.[7] There is also evidence to suggest that creatine can promote mitochondrial biogenesis by upregulating the expression of PGC- $1\alpha$ , a master regulator of mitochondrial biogenesis.[11][12] Furthermore, creatine exhibits antioxidant properties and can inhibit the opening of the mPTP, providing an additional layer of mitochondrial protection.[7][13]





Click to download full resolution via product page

Figure 2: The phosphocreatine shuttle and other mitochondrial effects of creatine.

# Preclinical and Clinical Data: A Comparative Overview

Direct head-to-head clinical trials comparing **olesoxime** and creatine are lacking. Therefore, this comparison is based on data from independent preclinical and clinical studies.

**Preclinical Data** 

| Parameter                           | Olesoxime                                                                                | Creatine                                                                     | Source     |
|-------------------------------------|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|------------|
| Model System                        | Thy-1-AβPPSL<br>transgenic mice<br>(Alzheimer's model)                                   | Wistar rats                                                                  | [11][14]   |
| Mitochondrial<br>Respiration        | Increased activity of respiratory chain complexes; reversed Complex IV activity decline. | Improved<br>mitochondrial<br>respiration in skeletal<br>muscle.              | [11][14]   |
| Mitochondrial<br>Membrane Potential | Reversed decline in mitochondrial membrane potential.                                    | Not directly measured in this study.                                         | [14]       |
| Mitochondrial<br>Biogenesis         | Not reported.                                                                            | Increased expression of PGC-1α, NRF1, and TFAM in soleus and cardiac muscle. | [11][12]   |
| ATP Levels                          | No significant change<br>in overall brain ATP<br>levels.                                 | Indirectly supported by increased PCr and improved mitochondrial function.   | [7][14]    |
| mPTP Inhibition                     | Prevents mPTP opening in various cell and animal models.                                 | Can inhibit mPTP opening.                                                    | [1][2][13] |



#### **Clinical Data**

The clinical development of **olesoxime** has faced significant setbacks. Despite promising preclinical data, a Phase 3 trial in amyotrophic lateral sclerosis (ALS) did not show a significant benefit over the standard of care.[15] Subsequently, the development of **olesoxime** for spinal muscular atrophy (SMA) was discontinued due to disappointing results in a Phase 2 trial.[16]

Creatine, on the other hand, has been evaluated in numerous clinical trials for various mitochondrial diseases, with mixed results. Some studies have reported modest improvements in muscle strength and a reduction in plasma lactate levels.[17] However, other placebocontrolled trials, including a crossover study in patients with chronic progressive external ophthalmoplegia and mitochondrial myopathy, found no significant improvements in exercise performance or activities of daily living.[18][19]

# Experimental Protocols Measurement of Mitochondrial Respiration (Olesoxime Study)

- Source: Exp Neurol. 2020 Jul:329:113286.[14]
- Method: High-resolution respirometry (Oxygraph-2k, Oroboros Instruments).
- Protocol Outline:
  - Isolation of mitochondria from brain tissue by differential centrifugation.
  - Respirometry was performed at 37°C in a buffer containing 110 mM mannitol, 60 mM KCl,
     10 mM KH2PO4, 5 mM MgCl2, 0.5 mM EDTA, and 60 mM Tris-HCl, pH 7.4.
  - Substrates and inhibitors were added sequentially to assess the activity of different respiratory chain complexes:
    - Complex I: Pyruvate (5 mM) and malate (2 mM).
    - State 3 (ADP-stimulated): ADP (1 mM).
    - State 4 (resting): Oligomycin (2 μg/mL) to inhibit ATP synthase.



- Uncoupled respiration: FCCP (0.5 μM steps) to determine maximal respiratory capacity.
- Complex II: Rotenone (0.5 μM) to inhibit Complex I, followed by succinate (10 mM).
- Complex IV: Antimycin A (2.5 μM) to inhibit Complex III, followed by ascorbate (2 mM) and TMPD (0.5 mM).





Click to download full resolution via product page

Figure 3: Workflow for high-resolution respirometry of mitochondrial complexes.



## Gene Expression Analysis of Mitochondrial Biogenesis Markers (Creatine Study)

- Source: Mol Med Rep. 2020 Jan;21(1):215-224.[12]
- Method: Quantitative Real-Time PCR (qPCR).
- Protocol Outline:
  - Total RNA was extracted from frozen soleus and cardiac muscle tissue using a standard TRIzol-based method.
  - RNA concentration and purity were determined by spectrophotometry.
  - First-strand cDNA was synthesized from 1 μg of total RNA using a reverse transcription kit with oligo(dT) primers.
  - qPCR was performed using a SYBR Green-based master mix on a real-time PCR system.
  - $\circ$  Specific primers were used to amplify PGC-1 $\alpha$ , NRF1, and TFAM. A housekeeping gene (e.g., GAPDH) was used for normalization.
  - The relative expression of target genes was calculated using the 2- $\Delta\Delta$ Ct method.

#### Conclusion

**Olesoxime** and creatine represent two distinct approaches to targeting mitochondrial dysfunction. **Olesoxime** acts as a direct modulator of the mitochondrial membrane, primarily by inhibiting the mPTP, a mechanism that is particularly relevant in the context of cell death pathways.[1][2] Its development, however, has been hampered by a lack of clinical efficacy.[15] [16]

Creatine, in contrast, enhances mitochondrial function by optimizing cellular bioenergetics through the well-established phosphocreatine shuttle.[7][8] Its ability to support ATP homeostasis, coupled with potential effects on mitochondrial biogenesis and antioxidant defenses, makes it a multifaceted agent.[11][12][13] While clinical trial results in mitochondrial



diseases have been inconsistent, its safety profile and widespread availability as a nutritional supplement make it an attractive candidate for further investigation.

For drug development professionals, the story of **olesoxime** underscores the challenge of translating a specific molecular mechanism (mPTP inhibition) into a clinically meaningful outcome. Creatine, with its broader impact on cellular energy metabolism, may offer a more resilient therapeutic strategy, though its effects may be more modulatory than curative. Future research could explore synergistic combinations of agents that, like **olesoxime**, protect mitochondrial integrity, with those that, like creatine, enhance bioenergetic capacity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound -PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olesoxime in neurodegenerative diseases: Scrutinising a promising drug candidate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Enhanced mitochondrial biogenesis is associated with the ameliorative action of creatine supplementation in rat soleus and cardiac muscles PMC [pmc.ncbi.nlm.nih.gov]







- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olesoxime improves cerebral mitochondrial dysfunction and enhances Aβ levels in preclinical models of Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. smanewstoday.com [smanewstoday.com]
- 17. Beneficial effects of creatine, CoQ10, and lipoic acid in mitochondrial disorders |
   Semantic Scholar [semanticscholar.org]
- 18. A placebo-controlled crossover trial of creatine in mitochondrial diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- To cite this document: BenchChem. [Olesoxime vs. Creatine: A Comparative Guide to Enhancing Mitochondrial Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752328#olesoxime-versus-creatine-for-enhancing-mitochondrial-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com